molecular formula C12H17BN2O2 B12522267 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-2-carbonitrile

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-2-carbonitrile

Cat. No.: B12522267
M. Wt: 232.09 g/mol
InChI Key: GQURZRRSYBJDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-2-carbonitrile is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a pyrrole ring substituted with a boronic ester group and a nitrile group. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

The synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrole ring, which is then functionalized with a nitrile group.

    Boronic Ester Formation:

    Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester group with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and an organic solvent like THF.

    Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as THF. Major products formed from these reactions include arylated or vinylated pyrrole derivatives and boronic acids.

Scientific Research Applications

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-2-carbonitrile has several scientific research applications:

    Chemistry: It is widely used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-2-carbonitrile primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The nitrile group can also participate in various nucleophilic substitution reactions, leading to the formation of different derivatives.

Comparison with Similar Compounds

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-2-carbonitrile can be compared with other boronic ester derivatives, such as:

These compounds share the boronic ester group but differ in their heterocyclic structures, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its combination of a pyrrole ring with a nitrile group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H17BN2O2

Molecular Weight

232.09 g/mol

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carbonitrile

InChI

InChI=1S/C12H17BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-6-9(8-14)15(10)5/h6-7H,1-5H3

InChI Key

GQURZRRSYBJDKB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.